6-Chloro-2-cyanobenzo[b]thiophene-3-sulfonamide
Description
6-Chloro-2-cyanobenzo[b]thiophene-3-sulfonamide is a chemical compound with the molecular formula C9H5ClN2O2S2 and a molecular weight of 272.73 g/mol . This compound belongs to the class of benzo[b]thiophenes, which are known for their diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H5ClN2O2S2 |
|---|---|
Molecular Weight |
272.7 g/mol |
IUPAC Name |
6-chloro-2-cyano-1-benzothiophene-3-sulfonamide |
InChI |
InChI=1S/C9H5ClN2O2S2/c10-5-1-2-6-7(3-5)15-8(4-11)9(6)16(12,13)14/h1-3H,(H2,12,13,14) |
InChI Key |
HCRTULWKXBNNDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2S(=O)(=O)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyanobenzo[b]thiophene-3-sulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-cyanobenzo[b]thiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Chloro-2-cyanobenzo[b]thiophene-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-Chloro-2-cyanobenzo[b]thiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The chlorine and cyano groups contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-cyanobenzo[b]thiophene-3-carboxamide
- 6-Chloro-2-cyanobenzo[b]thiophene-3-sulfonic acid
- 6-Chloro-2-cyanobenzo[b]thiophene-3-thiol
Uniqueness
Compared to similar compounds, 6-Chloro-2-cyanobenzo[b]thiophene-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and cyano groups enhances its potential for diverse applications in medicinal chemistry and material science .
Biological Activity
6-Chloro-2-cyanobenzo[b]thiophene-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro substituent, a cyano group, and a sulfonamide moiety, which contribute to its unique reactivity and biological interactions. The molecular formula is C10H7ClN2O2S, and its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H7ClN2O2S |
| Molecular Weight | 248.68 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes, which can affect various physiological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound has inhibitory effects against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Antitumor Activity : Preliminary studies indicate that it may possess antitumor properties, with mechanisms involving apoptosis induction in cancer cells.
- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Antitumor Activity Assessment : In vitro experiments conducted on human cancer cell lines demonstrated that treatment with the compound led to a decrease in cell viability by approximately 50% at a concentration of 25 µM after 48 hours.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| This compound | Antimicrobial, Antitumor | Exhibits significant activity against bacteria and cancer cells. |
| Sulfanilamide | Antimicrobial | Classic sulfonamide with established efficacy against bacteria. |
| Acetazolamide | Carbonic anhydrase inhibitor | Used for glaucoma; shares sulfonamide structure but different activity profile. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
